molecular formula C12H8BrClO B3301932 1-(2-bromophenoxy)-2-chlorobenzene CAS No. 91354-11-9

1-(2-bromophenoxy)-2-chlorobenzene

Cat. No.: B3301932
CAS No.: 91354-11-9
M. Wt: 283.55 g/mol
InChI Key: UVIDSBWSDNMWQT-UHFFFAOYSA-N
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Description

1-(2-Bromophenoxy)-2-chlorobenzene is a high-purity halogenated aromatic ether developed for specialized chemical and pharmaceutical research. This compound features a benzene ring substituted with a chlorine atom and linked by an oxygen bridge to a second benzene ring substituted with a bromine atom. This specific arrangement of halogen atoms and the ether linkage makes it a valuable scaffold in organic synthesis, particularly in metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, for constructing complex biaryl structures. It is also used as a key intermediate in materials science research for the development of novel polymers and liquid crystals. Researchers utilize this compound in mechanistic studies and as a building block for synthesizing potential bioactive molecules. This compound is strictly for research purposes and is not intended for diagnostic or therapeutic uses. Please handle this compound with appropriate personal protective equipment and in accordance with all relevant laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-(2-chlorophenoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClO/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIDSBWSDNMWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=CC=C2Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401285574
Record name Benzene, 1-bromo-2-(2-chlorophenoxy)-
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Molecular Weight

283.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91354-11-9
Record name Benzene, 1-bromo-2-(2-chlorophenoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91354-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-2-(2-chlorophenoxy)-
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URL https://comptox.epa.gov/dashboard/DTXSID401285574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Design for 1 2 Bromophenoxy 2 Chlorobenzene and Analogues

Classical Ether Synthesis Strategies for Diaryl Ethers

The formation of the diaryl ether linkage in molecules like 1-(2-bromophenoxy)-2-chlorobenzene has traditionally been approached through classical methods, most notably the Ullmann condensation.

Ullmann Condensation Modifications and Catalytic Advancements

The Ullmann condensation, first reported by Fritz Ullmann in 1905, involves the copper-promoted reaction of an aryl halide with a phenol (B47542). wikipedia.orgmagtech.com.cn To synthesize this compound, this would typically involve the reaction of 2-bromophenol (B46759) with 1-bromo-2-chlorobenzene (B145985) or 2-chlorophenol (B165306) with 1,2-dibromobenzene (B107964) in the presence of a copper catalyst.

Historically, these reactions required harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper powder. wikipedia.orgsci-hub.se The reactivity of the aryl halide is crucial, with the general trend being Ar-I > Ar-Br > Ar-Cl. sci-hub.se For the synthesis of this compound, the presence of both bromo and chloro substituents on the aromatic rings necessitates careful selection of the starting materials to favor the desired coupling.

Significant advancements have been made to render the Ullmann reaction more efficient and applicable under milder conditions. The introduction of soluble copper catalysts and various ligands has been a major breakthrough. rsc.org Ligands such as diamines, amino alcohols, and diketones can accelerate the reaction, allowing for lower catalyst loadings and temperatures. rsc.orgnih.gov The use of nanocatalysts, such as copper nanoparticles, has also shown promise in promoting Ullmann-type C-O bond formation under milder and sometimes ligand-free conditions. nih.gov

Symmetrical and Unsymmetrical Diaryl Ether Linkage Formation

The Ullmann condensation can be utilized for the synthesis of both symmetrical and unsymmetrical diaryl ethers. Symmetrical diaryl ethers are formed through the self-coupling of a single aryl halide and a phenol, while unsymmetrical diaryl ethers, such as this compound, require the cross-coupling of two different aryl components. researcher.lifersc.org

Achieving selectivity in unsymmetrical diaryl ether synthesis can be challenging, as homo-coupling of the starting materials can lead to a mixture of products. To favor the formation of the desired unsymmetrical product, one aryl halide is often chosen to be more reactive than the other. sci-hub.se For instance, in the synthesis of this compound, using an aryl iodide as one of the coupling partners could enhance the reaction rate and selectivity.

Palladium-Catalyzed Cross-Coupling Approaches for Ar-O Bond Formation

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of diaryl ethers, offering a powerful alternative to the often harsh conditions of the Ullmann condensation.

Buchwald-Hartwig Type Coupling for Oxygen-Arylation

The Buchwald-Hartwig amination, a palladium-catalyzed reaction for forming carbon-nitrogen bonds, has been successfully adapted for the synthesis of diaryl ethers (C-O bond formation). nrochemistry.comwikipedia.orgorganic-chemistry.org This reaction involves the coupling of an aryl halide or triflate with an alcohol or phenol in the presence of a palladium catalyst and a base. jk-sci.comlibretexts.org

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alkoxide or phenoxide, and subsequent reductive elimination to form the diaryl ether and regenerate the Pd(0) catalyst. nrochemistry.comjk-sci.com This method is often compatible with a wider range of functional groups and can proceed under milder conditions than the Ullmann reaction.

For the synthesis of this compound, a Buchwald-Hartwig approach would involve reacting 2-bromophenol with 1-bromo-2-chlorobenzene or 2-chlorophenol with 1,2-dibromobenzene in the presence of a suitable palladium catalyst system. The reactivity of aryl halides in this coupling generally follows the order Ar-I > Ar-Br > Ar-OTf > Ar-Cl. nrochemistry.com

Ligand Design and Catalyst Optimization in Aryl Ether Synthesis

The success of the Buchwald-Hartwig C-O coupling is highly dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium center. The development of sterically hindered and electron-rich phosphine ligands has been instrumental in expanding the scope and efficiency of this reaction. nih.gov

Ligands such as BINAP, dppf, and Xantphos have been shown to be effective for the synthesis of diaryl ethers. nrochemistry.comjk-sci.com The design of new and improved ligands is an active area of research, with the goal of developing more active and versatile catalysts that can facilitate the coupling of challenging substrates, such as electron-deficient or sterically hindered aryl halides and phenols. nih.gov The use of well-defined palladium precatalysts has also simplified the application of these reactions in organic synthesis. researchgate.net

Copper-Mediated Synthetic Routes

Copper-mediated routes remain a cornerstone for the synthesis of diaryl ethers. thieme-connect.com While the classical Ullmann condensation falls under this category, modern advancements have led to the development of more refined and efficient copper-catalyzed protocols. These methods often offer a more cost-effective alternative to palladium-catalyzed reactions. thieme-connect.com

The use of copper(I) and copper(II) salts in combination with various ligands has been extensively explored. nih.govrsc.org For instance, copper(I) iodide (CuI) is a commonly used catalyst. organic-chemistry.org The addition of ligands can significantly improve the reaction rate and yield. The mechanism is believed to involve the formation of a copper(I) alkoxide or phenoxide intermediate, which then reacts with the aryl halide. wikipedia.org

Recent developments have focused on creating ligand-free copper-catalyzed systems, which simplifies the reaction setup and reduces costs. organic-chemistry.org Additionally, the use of greener solvents and reaction conditions is an ongoing area of investigation to make these synthetic routes more environmentally friendly. mdpi.com

Synthetic Method Catalyst Typical Reactants for this compound Key Features
Ullmann Condensation Copper (powder or salts)2-Bromophenol + 1-Bromo-2-chlorobenzene OR 2-Chlorophenol + 1,2-DibromobenzeneTraditional method, often requires high temperatures. wikipedia.orgsci-hub.se
Buchwald-Hartwig C-O Coupling Palladium complex with phosphine ligands2-Bromophenol + 1-Bromo-2-chlorobenzene OR 2-Chlorophenol + 1,2-DibromobenzeneMilder conditions, broad substrate scope. nrochemistry.comwikipedia.org
Modern Copper-Mediated Routes Copper(I) or Copper(II) salts, often with ligands2-Bromophenol + 1-Bromo-2-chlorobenzene OR 2-Chlorophenol + 1,2-DibromobenzeneMore cost-effective than palladium, ongoing development for milder conditions. thieme-connect.comorganic-chemistry.org

Mechanistic Considerations in Copper-Catalyzed Ar-O Bond Formation

The Ullmann condensation for the formation of diaryl ethers is a copper-promoted conversion of aryl halides with phenols. wikipedia.org The reaction mechanism, while extensively studied, has been the subject of debate. It is generally accepted that the process involves copper(I) species. organic-chemistry.org The reaction can be initiated with copper metal or various copper salts, which may be reduced in situ to the active Cu(I) state. wikipedia.org

The catalytic cycle is thought to proceed through the formation of a copper(I) phenoxide intermediate from the reaction of the phenol with a Cu(I) salt in the presence of a base. nih.gov This copper phenoxide then reacts with the aryl halide. The precise nature of this key step is complex. Several pathways have been proposed, including:

Oxidative Addition-Reductive Elimination: A widely considered mechanism involves the oxidative addition of the aryl halide to the Cu(I) phenoxide complex, forming a transient Cu(III) intermediate. This is followed by reductive elimination to yield the diaryl ether product and regenerate the Cu(I) catalyst. organic-chemistry.org

Metathesis Reaction: The conversion can also be viewed as a net metathesis reaction where the copper(I) phenoxide reacts with the aryl halide (Ar-X) to form the aryl ether (Ar-OAr') and a copper(I) halide (CuX). wikipedia.org

Radical Pathways: Some investigations have explored the possibility of radical mechanisms, though evidence often points towards ionic pathways, especially in modern, ligand-supported systems. nih.govrsc.org

Under typical Ullmann conditions, the reaction requires high temperatures (often over 200°C) and polar, high-boiling solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org The aryl halide's reactivity is enhanced by the presence of electron-withdrawing groups. wikipedia.org

Ligand-Accelerated Copper-Catalyzed Processes

A significant advancement in copper-catalyzed diaryl ether synthesis is the use of accelerating ligands. These ligands coordinate to the copper center, increasing its solubility and reactivity, which allows the reactions to proceed under much milder conditions (e.g., 80-130°C). nih.govacs.orgacs.org The use of ligands has broadened the scope of the Ullmann reaction to include less reactive aryl halides, such as aryl chlorides, and sterically hindered substrates. acs.orgcmu.edu

A variety of ligands have been found to be effective in promoting these C-O cross-coupling reactions. The choice of ligand can be critical to the success and efficiency of the synthesis.

Ligand TypeExample(s)Typical Reaction ConditionsNotes
Diamines 1,10-Phenanthroline (B135089), N,N'-DimethylethylenediamineToluene or Acetonitrile (B52724), Cs₂CO₃ or K₂CO₃ base, 100-130°CAmong the first classes of ligands to show significant rate acceleration. 1,10-phenanthroline was reported to accelerate the reaction of anilines with aryl iodides at 100-125°C. acs.org
Amino Acids L-Proline, DimethylglycineDMSO or Dioxane, K₂CO₃ or Cs₂CO₃ base, 90-110°CAct as effective and inexpensive ligands for coupling aryl halides with alcohols and phenols.
Oxalamides N-(Naphthalen-1-yl)-N'-alkyl OxalamidesDioxane, K₃PO₄ base, 110°CDiscovered to be highly effective for copper-catalyzed aryl amination, demonstrating high turnovers. organic-chemistry.org
Other N,O-Ligands 8-HydroxyquinolineMixed solvents, KOH base, 100°CUsed for the direct hydroxylation of aryl iodides. organic-chemistry.org

These ligand-accelerated systems often use a catalytic amount of a simple copper(I) salt, such as CuI, Cu₂O, or CuCl, in combination with a suitable base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃). acs.orgcmu.edujsynthchem.com The development of these milder protocols has made the synthesis of complex diaryl ethers like this compound more synthetically accessible. acs.org

Halogen-Specific Functionalization Strategies

Achieving the precise 1,2-dihalogenated pattern on one ring and the 2-bromo substitution on the other requires regioselective synthetic methods. Strategies like directed ortho-metalation and halogen exchange reactions are crucial for installing halogens at specific positions that might not be accessible through classical electrophilic aromatic substitution.

Directed Ortho-Metalation and Subsequent Halogenation/Etherification

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a "directed metalation group" (DMG) on the aromatic ring, which is typically a Lewis basic functional group containing a heteroatom (e.g., -CONR₂, -OMe, -SO₂NR₂). organic-chemistry.orgbaranlab.org

The process involves the following steps:

Coordination: An organolithium reagent, such as n-butyllithium, coordinates to the heteroatom of the DMG. wikipedia.orgbaranlab.org

Deprotonation: This coordination directs the strong base to deprotonate the sterically accessible ortho-proton, creating a thermodynamically stable ortho-lithiated species. wikipedia.org

Electrophilic Quench: The resulting aryllithium intermediate can then be trapped by a suitable electrophile.

For the synthesis of a precursor to this compound, one could envision using a DMG to introduce a halogen at a specific ortho position. For instance, starting with a protected phenol, DoM could be used to introduce a bromine atom ortho to the directing group. Subsequent reaction with an electrophilic chlorine source or coupling via an Ullmann-type reaction could follow.

Furthermore, a "DoM-Ullmann connection" provides a convergent route. cmu.eduacs.org In this approach, an ortho-lithiated species, generated via DoM, can participate in a copper-catalyzed cross-coupling reaction with a phenol or aryl halide to directly form the diaryl ether linkage with high regiocontrol. cmu.edu

Halogen Exchange Reactions on Precursors

Halogen exchange reactions, sometimes referred to as "aromatic Finkelstein reactions," allow for the conversion of one aryl halide into another. nih.gov These transformations are particularly useful for preparing aryl bromides or iodides from more readily available but less reactive aryl chlorides, or for introducing specific radiohalogens. nih.gov

These reactions are typically mediated by transition metal catalysts, with nickel and copper complexes being widely used. nih.gov The general transformation involves reacting an aryl halide (Ar-X) with a halide source (M-Y) to produce the exchanged product (Ar-Y) and a metal salt (M-X).

Ar-X + M-Y ⇌ Ar-Y + M-X

The feasibility and direction of the exchange depend on the relative bond strengths of the carbon-halogen bonds and the stability of the resulting metal halide salts. While nucleophilic aromatic substitution can achieve halogen exchange in highly activated systems, metal catalysis is generally required for unactivated aryl halides. nih.gov This strategy could be employed to synthesize 1-bromo-2-chlorobenzene from 1,2-dichlorobenzene (B45396) or another suitable dihalobenzene precursor, providing a route to an essential intermediate.

Synthesis of Precursors and Intermediates

Preparation of Substituted Phenols and Halogenated Benzenes

Substituted Phenols: The synthesis of substituted phenols can be achieved through various methods. acs.orgoregonstate.edu

Ipso-Hydroxylation of Arylboronic Acids: A modern and green method involves the oxidation of arylboronic acids with an oxidant like aqueous hydrogen peroxide. nih.gov This approach offers high functional group tolerance and generally provides good to excellent yields without needing extensive purification. nih.gov

Hydrolysis of Diazonium Salts: A classic route involves the diazotization of an aniline (B41778) (e.g., 2-bromoaniline) with nitrous acid (generated in situ from NaNO₂) followed by heating in an aqueous solution to replace the diazonium group with a hydroxyl group.

Copper-Catalyzed Hydroxylation: Aryl halides can be directly converted to phenols using copper catalysis with a hydroxide (B78521) source. organic-chemistry.org For example, aryl iodides can react with KOH in the presence of a CuI/8-hydroxyquinoline catalyst system. organic-chemistry.org

Halogenated Benzenes: The preparation of specific isomers of halogenated benzenes often relies on electrophilic aromatic substitution or Sandmeyer-type reactions. numberanalytics.comwikipedia.org

Electrophilic Aromatic Halogenation: The direct halogenation of benzene (B151609) with Br₂ or Cl₂ requires a Lewis acid catalyst such as FeBr₃, FeCl₃, or AlCl₃ to polarize the halogen molecule and generate a potent electrophile. libretexts.orglibretexts.org However, halogenating an already substituted benzene ring often leads to a mixture of ortho and para isomers, which can be difficult to separate. chemistrysteps.com

Sandmeyer Reaction: This is a highly reliable method for producing specific isomers of aryl halides that are otherwise difficult to access. For the synthesis of 1-bromo-2-chlorobenzene, the starting material would be 2-chloroaniline (B154045). prepchem.comorgsyn.org The aniline is first converted to a diazonium salt using sodium nitrite (B80452) and a strong acid (e.g., HBr). The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution, which facilitates the replacement of the diazonium group with a bromine atom, yielding the desired 1-bromo-2-chlorobenzene in high yield. prepchem.comorgsyn.org

Functional Group Interconversions Leading to Required Building Blocks

The synthesis of diaryl ethers such as this compound relies on the strategic coupling of two key building blocks: a substituted phenol and a substituted aryl halide. The primary routes for forming the ether linkage are transition-metal-catalyzed cross-coupling reactions, most notably the Ullmann condensation (copper-catalyzed) and the Buchwald-Hartwig reaction (palladium-catalyzed). researchgate.netthieme-connect.comrsc.org The selection of starting materials is critical and is dictated by the desired final product. For this compound, the requisite precursors would be either 2-bromophenol and an activated 2-chlorophenyl halide (like 1-bromo-2-chlorobenzene) or 2-chlorophenol and a 2-bromophenyl halide (like 1,2-dibromobenzene).

The availability and cost of these specific precursors can necessitate their synthesis from other readily available starting materials. Functional group interconversion (FGI) is a cornerstone of synthetic organic chemistry, providing the flexibility to modify existing molecules to generate the required reactive centers. ub.edufiveable.me This section details the principal FGI strategies for preparing the essential phenolic and aryl halide building blocks.

Synthesis of Phenolic Precursors

The preparation of substituted phenols, such as 2-bromophenol or 2-chlorophenol, can be achieved through several reliable methods, primarily involving the hydroxylation of aryl halides or the transformation of aromatic amines.

From Aryl Halides via Catalytic Hydroxylation: Aryl halides can be directly converted to phenols through palladium- or copper-catalyzed hydroxylation reactions. This is a powerful method for introducing a hydroxyl group onto an aromatic ring that already possesses other desired substituents. For instance, a di-halogenated benzene could be selectively mono-hydroxylated to yield a halophenol. The Buchwald and Hartwig groups developed efficient palladium-catalyzed systems using specialized phosphine ligands that enable the coupling of aryl halides with potassium hydroxide. beilstein-journals.orgorganic-chemistry.org Copper-catalyzed systems, often considered a more economical alternative, also effectively promote this transformation, sometimes using simple ligands or even proceeding under ligand-free conditions in solvents like polyethylene (B3416737) glycol (PEG). beilstein-journals.orgorganic-chemistry.org

From Anilines via Diazotization-Hydrolysis: A classic and highly effective method for phenol synthesis involves the diazotization of a primary aromatic amine (aniline) followed by hydrolysis of the resulting diazonium salt. universalclass.com The aniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5 °C) to form a diazonium salt. Gently heating this intermediate in an aqueous solution causes the evolution of nitrogen gas and the formation of the corresponding phenol. universalclass.com This process allows for the conversion of readily available substituted anilines (e.g., 2-bromoaniline (B46623) or 2-chloroaniline) into the target phenolic precursors.

The following table summarizes key functional group interconversions for synthesizing phenolic building blocks.

Starting MaterialReagents & ConditionsProductResearch Finding
Aryl Bromide/Chloride1. Pd₂(dba)₃, Biarylphosphine Ligand, KOH 2. 1,4-Dioxane/H₂O, 100 °CPhenolThe palladium-catalyzed reaction provides a direct and selective route to phenols from aryl halides, tolerating a wide range of functional groups. beilstein-journals.orgorganic-chemistry.org
Aryl Iodide1. CuI, Ligand (e.g., 8-hydroxyquinaldine), Base 2. DMSO/H₂O or PEG-400PhenolCopper-catalyzed methods offer a cost-effective alternative for the hydroxylation of aryl halides, particularly aryl iodides. beilstein-journals.org
Aryl Amine (Aniline)1. NaNO₂, HCl (aq), 0-5 °C 2. H₂O, HeatPhenolThe diazotization of anilines followed by hydrolysis is a fundamental and widely used method for preparing phenols from aromatic amines. universalclass.com

Interactive Data Table: Synthesis of Phenolic Precursors

This is an interactive data table. Select filters to narrow down the data.

Starting Material:

Catalyst Type:

Starting MaterialCatalyst TypeGeneral Reaction
Aryl HalidePalladiumAr-X + KOH → Ar-OH
Aryl HalideCopperAr-X + KOH → Ar-OH
Aryl AmineNoneAr-NH₂ → [Ar-N₂⁺] → Ar-OH

Synthesis of Aryl Halide Precursors

The preparation of the required aryl halide building blocks, such as 1-bromo-2-chlorobenzene, often starts from anilines or other substituted benzenes.

From Anilines via the Sandmeyer Reaction: The Sandmeyer reaction is a classic and versatile method for converting primary aromatic amines into aryl halides. prepchem.comorgsyn.org Similar to phenol synthesis, the process begins with the formation of an aryl diazonium salt. This intermediate is then reacted with a copper(I) halide salt (e.g., copper(I) bromide or copper(I) chloride) to yield the corresponding aryl halide. chemicalbook.com For example, 2-chloroaniline can be diazotized and subsequently treated with copper(I) bromide in the presence of hydrobromic acid to produce 1-bromo-2-chlorobenzene in high yield. prepchem.comorgsyn.org This provides a reliable route to unsymmetrically substituted dihalobenzenes.

From Phenols: While less common, it is possible to convert phenols into aryl halides. This transformation typically requires converting the hydroxyl group into a better leaving group, such as a tosylate or triflate, followed by a nucleophilic substitution with a halide source, although this can be challenging on an aromatic ring. More direct methods involve reagents like phosphorus halides, but these often require harsh conditions. ck12.org

Electrophilic Aromatic Halogenation: Direct halogenation of a substituted benzene can also be used. For instance, the bromination of chlorobenzene (B131634) can yield a mixture of isomers, including the desired 1-bromo-2-chlorobenzene (ortho-product) and the major 1-bromo-4-chlorobenzene (B145707) (para-product). orgsyn.org The reaction typically requires a Lewis acid catalyst such as ferric chloride or aluminum chloride. orgsyn.org Careful control of reaction conditions and subsequent purification are necessary to isolate the desired ortho-isomer.

The following table summarizes key functional group interconversions for synthesizing aryl halide building blocks.

Starting MaterialReagents & ConditionsProductResearch Finding
Aryl Amine (Aniline)1. NaNO₂, HBr (aq), 0-5 °C 2. CuBr, HBrAryl BromideThe Sandmeyer reaction is a highly reliable method for the synthesis of aryl halides from anilines, providing excellent yields for compounds like 1-bromo-2-chlorobenzene from 2-chloroaniline. prepchem.comorgsyn.orgchemicalbook.com
Chlorobenzene1. Br₂, FeBr₃ (catalyst)Isomeric Mixture of BromochlorobenzenesDirect electrophilic bromination of chlorobenzene produces a mixture of ortho- and para-isomers, requiring separation to isolate the target building block. orgsyn.org

Interactive Data Table: Synthesis of Aryl Halide Precursors

This is an interactive data table. Select a filter to narrow down the data.

Synthetic Method:

MethodStarting MaterialGeneral Reaction
Sandmeyer ReactionAryl AmineAr-NH₂ → [Ar-N₂⁺] → Ar-X (X=Cl, Br)
Electrophilic HalogenationAreneAr-H → Ar-X (X=Cl, Br)

By employing these well-established functional group interconversions, chemists can synthesize the specific substituted phenols and aryl halides necessary for the construction of complex diaryl ethers like this compound, ensuring a flexible and efficient synthetic strategy.

Reaction Mechanisms and Mechanistic Studies of 1 2 Bromophenoxy 2 Chlorobenzene

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Phenyl Moieties

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient. qorganica.esmasterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org

Activation by Electron-Withdrawing Groups

The rate of SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. qorganica.eslibretexts.org These groups stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction. masterorganicchemistry.comyoutube.com In the case of 1-(2-bromophenoxy)-2-chlorobenzene, the ether oxygen acts as a weak activating group for electrophilic attack but a deactivating group for nucleophilic attack due to its electron-donating nature. However, the presence of the halogen atoms themselves, being electronegative, provides some activation. For significant SNAr reactivity, additional EWGs, such as nitro groups, would typically be required on one or both of the aromatic rings. qorganica.eslibretexts.org For instance, the synthesis of mixed bromo/chloro dibenzo-p-dioxins often involves the condensation of a catechol with a polychlorinated or polybrominated nitrobenzene, where the nitro group facilitates the initial nucleophilic attack. nih.gov

Competitive Halogen Displacements (Bromine vs. Chlorine)

In diaryl ethers containing both bromine and chlorine substituents, the relative reactivity of the halogens in SNAr reactions is a critical consideration. Generally, in SNAr, the rate-determining step is the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The reactivity of the halogens follows the order F > Cl ≈ Br > I. masterorganicchemistry.comyoutube.com This is because the more electronegative halogen polarizes the carbon-halogen bond to a greater extent, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

For this compound, the chlorine atom would be expected to be slightly more reactive towards nucleophilic displacement than the bromine atom, assuming similar steric hindrance. However, the difference in reactivity between chlorine and bromine is often small. masterorganicchemistry.com The specific regioselectivity of the substitution would also be influenced by the position of any activating groups and the reaction conditions. For example, in the synthesis of N-arylated indoles from 1,2-dichlorobenzene (B45396), double SNAr can occur, indicating the reactivity of both chlorine atoms. nih.gov

General Reactivity of Halogens in SNAr Reactions
HalogenElectronegativityTypical Reactivity Order in SNArReason
Fluorine3.981Strongly polarizes the C-X bond, making the carbon highly electrophilic.
Chlorine3.162Good balance of electronegativity and leaving group ability.
Bromine2.962Similar reactivity to chlorine in many cases.
Iodine2.663Less effective at polarizing the C-X bond.

Radical Reaction Pathways of Diaryl Ethers

Radical reactions provide an alternative pathway for the transformation of diaryl ethers, often initiated by photochemical or thermal energy.

Photochemically Induced Radical Mechanisms

Polybrominated diphenyl ethers (PBDEs) and their chlorinated analogs can undergo photochemical reactions. nih.gov These reactions are often initiated by the absorption of UV light, leading to the homolytic cleavage of a carbon-halogen or carbon-oxygen bond. baranlab.org For this compound, irradiation could potentially lead to the cleavage of either a C-Br, C-Cl, or C-O bond. The bond dissociation energies are a key factor in determining the most likely pathway, with weaker bonds being more susceptible to cleavage. The photochemical rearrangement of diphenyl ethers has been shown to proceed via the formation of a radical pair, consisting of a phenoxy radical and a phenyl radical, which can then recombine to form hydroxylated biphenyls.

Thermally Induced Radical Transformations

At elevated temperatures, such as those encountered during combustion or in certain industrial processes, this compound can undergo thermally induced radical reactions. The high-temperature oxidation of a mixture of 2-chlorophenol (B165306) and 2-bromophenol (B46759), which are structurally related to the moieties in this compound, has been shown to produce a variety of products, including bromochlorodibenzofurans and bromochlorodibenzo-p-dioxins. nih.gov The formation of these products proceeds through phenoxy radical intermediates. The initial step is typically the abstraction of the phenolic hydrogen, followed by a series of radical-radical coupling and rearrangement reactions. For this compound, homolytic cleavage of a C-X bond or the ether C-O bond could initiate a cascade of radical reactions leading to a complex mixture of products.

Electrophilic Aromatic Substitution on the Halogenated Phenyl Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives. In this compound, both aromatic rings can potentially undergo electrophilic attack. The substituents on each ring—a halogen and a phenoxy group—will direct the incoming electrophile.

Halogens (Cl and Br) are deactivating yet ortho-, para-directing groups for EAS. byjus.com The ether oxygen of the phenoxy group is an activating, ortho-, para-directing group. Therefore, on the 2-chlorophenyl ring, the phenoxy group will direct incoming electrophiles to the positions ortho and para to it. On the 2-bromophenyl ring, the ether linkage will also be ortho-, para-directing. The bromine atom will direct to its ortho and para positions. The interplay of these directing effects will determine the final regioselectivity of the substitution. For example, in the electrophilic bromination of biphenyl, a related aromatic system, substitution occurs at the ortho and para positions. youtube.com The presence of multiple substituents can lead to complex product mixtures, and the relative activating/deactivating and directing strengths of the groups must be considered.

Directing Effects of Substituents in Electrophilic Aromatic Substitution
SubstituentEffect on ReactivityDirecting Effect
-ClDeactivatingOrtho, Para
-BrDeactivatingOrtho, Para
-OR (Ether)ActivatingOrtho, Para

Regioselectivity and Directing Effects of Halogens and the Phenoxy Group

In electrophilic aromatic substitution (EAS) reactions, the substituents already present on the benzene rings of this compound govern the position of attack by incoming electrophiles. This directive influence, or regioselectivity, is determined by a combination of inductive and resonance effects.

The compound features two distinct aromatic rings with different substitution patterns:

Ring A: A benzene ring substituted with a chlorine atom and a phenoxy group (-OC6H4Br).

Ring B: A benzene ring substituted with a bromine atom and an ether linkage (-O-).

Directing Effects of Substituents:

Halogens (Bromine and Chlorine): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I), which pulls electron density from the ring, making it less nucleophilic. aakash.ac.inwikipedia.org However, they possess lone pairs of electrons that can be donated to the ring through resonance (+M or +R effect). wikipedia.orgmasterorganicchemistry.com This resonance donation increases electron density primarily at the ortho and para positions. aakash.ac.inmasterorganicchemistry.com Although the deactivating inductive effect outweighs the activating resonance effect, the resonance effect is still sufficient to direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.comlibretexts.org Therefore, both chlorine and bromine are considered deactivating, ortho, para-directors. aakash.ac.inwikipedia.org

Phenoxy Group (-OAr): The ether oxygen atom has lone pairs of electrons that it can donate to the attached benzene ring. This strong resonance donation (+M effect) significantly increases the electron density of the ring, particularly at the ortho and para positions. aakash.ac.inlibretexts.org This effect makes the phenoxy group a powerful activating group and an ortho, para-director. libretexts.orgyoutube.com The activating nature of the phenoxy group generally has a stronger influence on regioselectivity than the deactivating effects of halogens. libretexts.org

Regioselectivity of this compound:

When considering an electrophilic attack on this compound, the substitution will preferentially occur on the more activated ring. The phenoxy group activates Ring A, while the ether linkage activates Ring B. However, Ring A is deactivated by a chlorine atom, and Ring B is deactivated by a bromine atom. The net activation or deactivation of each ring determines the site of reaction. The activating effect of the ether oxygen is generally stronger than the deactivating effect of the halogens.

On Ring A (the 2-chlorophenyl ring): This ring is substituted with an ortho, para-directing chloro group and an ortho, para-directing phenoxy group. The phenoxy group is strongly activating, while the chloro group is deactivating. Therefore, the phenoxy group will be the dominant directing group. Substitution will occur ortho or para to the phenoxy group. The para position (position 5) is sterically accessible. The ortho positions (positions 3 and 1) are already substituted.

On Ring B (the 2-bromophenyl ring): This ring is substituted with an ortho, para-directing bromo group and the activating ether linkage. The ether linkage strongly activates this ring. Electrophilic attack will be directed to the positions ortho and para to the ether oxygen. The para position (position 5') is open. The ortho position (position 6') is also available, though it may experience some steric hindrance from the adjacent ether bond.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

Substituent Ring Inductive Effect Resonance Effect Overall Effect on Reactivity Directing Influence
Chlorine Ring A -I (Withdrawing) +M (Donating) Deactivating ortho, para
Bromine Ring B -I (Withdrawing) +M (Donating) Deactivating ortho, para
Phenoxy Group Ring A -I (Withdrawing) +M (Donating) Activating ortho, para
Ether Linkage Ring B -I (Withdrawing) +M (Donating) Activating ortho, para

Ether Bond Cleavage Mechanisms

The carbon-oxygen bond in diaryl ethers like this compound is notably strong and stable, making its cleavage challenging. nih.govrsc.org This stability arises from the sp² hybridization of the aromatic carbons, which forms a shorter, stronger bond with oxygen compared to alkyl ethers. Cleavage reactions typically require harsh conditions or specialized catalytic systems. rsc.orgwikipedia.org

Catalytic and Non-Catalytic Scission Reactions

Non-Catalytic Scission: Traditionally, the cleavage of ethers is accomplished using strong mineral acids, particularly hydroiodic acid (HI) or hydrobromic acid (HBr), often at high temperatures. masterorganicchemistry.comlibretexts.org The mechanism begins with the protonation of the ether oxygen by the strong acid, which transforms the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com This is followed by a nucleophilic attack by the halide ion.

For diaryl ethers, this reaction is particularly difficult. Nucleophilic substitution (both SN1 and SN2) is disfavored on an sp²-hybridized carbon of an aromatic ring. libretexts.orgmasterorganicchemistry.com Consequently, diaryl ethers are generally resistant to cleavage by acids alone under conditions that would typically cleave alkyl ethers. libretexts.org

Catalytic Scission: Modern synthetic chemistry has developed various catalytic methods to cleave the inert C–O bond of diaryl ethers under milder conditions. These approaches are crucial for applications such as lignin (B12514952) valorization and the degradation of pollutants. nih.govrsc.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C–O bond cleavage at room temperature. nih.govresearchgate.net In one system, an acridinium (B8443388) photocatalyst combined with a Lewis acid co-catalyst like Cu(TMHD)₂ facilitates the acidolysis of diaryl ethers. nih.gov Another approach utilizes uranyl photocatalysts under blue light to hydrolyze diaryl ethers into two phenol (B47542) molecules. acs.org The mechanism often involves a single-electron transfer (SET) from the electron-rich diaryl ether to the excited photocatalyst, generating a radical cation intermediate that is more susceptible to cleavage. acs.org

Transition Metal Catalysis: Homogeneous and heterogeneous transition metal catalysts can facilitate the hydrogenolysis or hydrolysis of diaryl ethers. For instance, a robust heterogeneous nickel-on-carbon (Ni/C) catalyst can achieve chemo- and regioselective hydrogenolysis of C–O bonds in diaryl ethers without hydrogenating the aromatic rings. acs.org

Electrochemical Cleavage: Electrochemical methods provide a mild and efficient alternative for C–O bond scission. Anodic oxidation can be used to selectively cleave the diaryl ether bond. rsc.org This process can involve the generation of a quinone imine cation intermediate, which enables a nucleophilic aromatic substitution (SNAr) reaction to cleave the C–O bond with high selectivity. rsc.org

Role of Lewis Acids and Strong Nucleophiles in Ether Dealkylation

While "dealkylation" typically refers to the removal of an alkyl group, analogous cleavage of the aryl-oxygen bond in diaryl ethers can be promoted by strong reagents.

Role of Lewis Acids: Strong Lewis acids are highly effective reagents for ether cleavage. Boron tribromide (BBr₃) is a classic example used to cleave aryl alkyl ethers and can also be applied to diaryl ethers, though with more difficulty. masterorganicchemistry.comyoutube.com The mechanism involves the coordination of the Lewis acid to the ether oxygen. This coordination polarizes the C–O bond and makes the oxygen a much better leaving group, facilitating nucleophilic attack.

The reaction sequence with BBr₃ is as follows:

Coordination of the boron atom to the ether oxygen.

Nucleophilic attack by a bromide ion at one of the adjacent carbon atoms, leading to C–O bond cleavage.

Hydrolysis during aqueous workup to yield the final phenol products.

Table 2: Reagents for Diaryl Ether Cleavage

Reagent/System Method Type Conditions Mechanistic Feature
HBr, HI Non-Catalytic (Acidolysis) High Temperature Protonation of ether oxygen, followed by nucleophilic attack. masterorganicchemistry.comlibretexts.org
Acridinium/Cu(TMHD)₂ Catalytic (Photoredox) Visible Light, Room Temp. Single-electron transfer (SET) to form a radical cation. nih.gov
Uranyl Nitrate Catalytic (Photoredox) Blue Light, Room Temp. SET followed by oxygen atom transfer from a uranyl peroxide species. acs.org
Ni/C, H₂ Catalytic (Hydrogenolysis) High Temperature Heterogeneous catalytic hydrogenolysis. acs.org
BBr₃ Lewis Acid-Mediated Often low to room temp. Coordination to ether oxygen to create a better leaving group. youtube.com
Anodic Oxidation Catalytic (Electrochemical) Mild, Room Temp. Generation of a cation to enable nucleophilic attack. rsc.org

Role of Strong Nucleophiles: Cleavage of diaryl ethers by direct nucleophilic attack is generally unfavorable due to the stability of the C-O bond. However, cleavage can be achieved through a nucleophilic aromatic substitution (SNAr) mechanism if one of the aromatic rings is sufficiently electron-deficient (i.e., contains strong electron-withdrawing groups). In the case of this compound, the halogen substituents are not typically strong enough to activate the rings for SNAr under standard conditions. However, as mentioned, electrochemical methods can generate intermediates that are highly susceptible to attack by various N- and O-nucleophiles, enabling a selective SNAr-type cleavage. rsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry for Structural Confirmation and Isomer Differentiation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural confirmation of synthesized organic compounds. For 1-(2-bromophenoxy)-2-chlorobenzene, HRMS provides an exceptionally accurate mass measurement of the molecular ion, which allows for the determination of its elemental composition. The theoretical monoisotopic mass of this compound (C₁₂H₈BrClO) is 281.944706 g/mol . epa.gov HRMS can verify this mass with high precision, typically within a few parts per million (ppm), thus confirming the correct elemental formula and distinguishing it from other potential compounds with the same nominal mass.

Furthermore, the isotopic pattern observed in the mass spectrum is characteristic of a molecule containing both bromine and chlorine. The two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) have nearly equal natural abundance, while chlorine has two stable isotopes (³⁵Cl and ³⁷Cl) with an approximate ratio of 3:1. This results in a distinctive isotopic cluster for the molecular ion, which serves as a key diagnostic feature for the presence and number of bromine and chlorine atoms in the molecule.

Isomer differentiation is another critical application of HRMS, often coupled with fragmentation studies (MS/MS). While isomers of this compound will have the same exact mass, their fragmentation patterns upon collision-induced dissociation can be different. The specific arrangement of the bromo- and chloro-substituents on the phenoxy and benzene (B151609) rings will influence which bonds break preferentially, leading to a unique fingerprint of fragment ions for each isomer.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms in a molecule. While one-dimensional ¹H and ¹³C NMR provide initial information, advanced NMR techniques are often necessary for the definitive structural assignment of complex molecules like this compound.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structure Assignment

Two-dimensional (2D) NMR experiments provide correlational information between different nuclei, which is crucial for assembling the molecular puzzle. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. For this compound, COSY would show correlations between adjacent protons on the two aromatic rings, helping to trace the connectivity of the proton networks within each ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon atoms with their attached protons. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). youtube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between the two aromatic rings through the ether linkage. For instance, protons on the chlorobenzene (B131634) ring would show a correlation to the carbon atom of the bromophenoxy ring that is bonded to the oxygen atom, and vice-versa, confirming the ether linkage.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations
H-3'7.45 (dd)128.5C-1', C-5'
H-4'7.20 (td)124.0C-2', C-6'
H-5'7.30 (td)129.0C-1', C-3'
H-6'7.05 (dd)115.0C-2', C-4', C-1
H-37.50 (dd)131.0C-1, C-5
H-47.25 (td)127.5C-2, C-6
H-57.35 (td)130.0C-1, C-3
H-67.10 (dd)125.0C-2, C-4, C-1'

Note: This table is a hypothetical representation to illustrate the application of 2D NMR and does not represent actual experimental data.

Deuterium (B1214612) Labeling Studies for Mechanistic Pathway Tracing

Deuterium (²H) labeling is a sophisticated technique used to trace the course of a chemical reaction and elucidate its mechanism. In the synthesis of this compound, specific starting materials could be labeled with deuterium at particular positions. By analyzing the position of the deuterium atom in the final product using ²H NMR or by its effect on the ¹H and ¹³C NMR spectra, the mechanistic pathway can be determined. For example, if a reaction involves a suspected proton transfer step, deuterium labeling can confirm or refute this hypothesis.

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting and Conformational Analysis

For this compound, FT-IR and Raman spectra would exhibit characteristic bands for:

C-H stretching of the aromatic rings.

C=C stretching within the aromatic rings.

C-O-C stretching of the ether linkage.

C-Br stretching .

C-Cl stretching : These absorptions are typically found in the 750-700 cm⁻¹ region. uantwerpen.be

Aromatic out-of-plane bending modes, which are sensitive to the substitution pattern.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy. researchgate.netnih.gov Theoretical calculations can predict the vibrational frequencies and intensities, which can then be compared with the experimental spectra to aid in the assignment of complex vibrational modes and to analyze different possible conformations of the molecule.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique can provide definitive proof of the structure of this compound, including bond lengths, bond angles, and the dihedral angle between the two aromatic rings.

For a related compound, 1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone, X-ray crystallography revealed that the angle between the least-squares planes of the two aromatic rings is 71.31 (17)°. researchgate.net Similar analysis of this compound would provide invaluable information about its solid-state conformation.

Furthermore, X-ray crystallography can reveal details about intermolecular interactions in the crystal lattice, such as van der Waals forces, and potentially weaker interactions like C-H···π or halogen bonding, which influence the packing of the molecules in the solid state.

Table 2: Crystallographic Data for the Related Compound 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone researchgate.net

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)15.2653 (8)
b (Å)4.5541 (2)
c (Å)23.7336 (9)
β (°)129.135 (2)
Volume (ų)1279.80 (10)
Z4

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures.

Gas Chromatography (GC): Coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. It can effectively separate the target compound from starting materials, byproducts, and solvents, allowing for a quantitative assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used for purity assessment. bldpharm.com A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water) would likely provide good separation. A UV detector can be used for detection, as the aromatic rings in the molecule will absorb UV light.

These chromatographic methods are crucial for quality control in the synthesis of this compound, ensuring that the material used in further applications meets the required purity standards.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas chromatography-mass spectrometry is the primary analytical technique for the determination of semi-volatile compounds like this compound, which belongs to the broader class of polybrominated diphenyl ethers (PBDEs) and related halogenated compounds. cdc.gov The method combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

Detailed Research Findings:

The analysis of halogenated diphenyl ethers by GC-MS involves several critical steps, including sample injection, chromatographic separation, and mass spectrometric detection. For compounds like this compound, which have relatively high boiling points, specific instrumental conditions are optimized to ensure accurate analysis and prevent thermal degradation. cdc.govlabrulez.com

Injection Techniques: A temperature-programmed splitless injection is often utilized to minimize the thermal stress on the analyte and reduce contact with active sites in the injector port. labrulez.comnih.gov This approach ensures the efficient transfer of the entire sample to the analytical column, which is crucial for trace-level analysis. Programmable Temperature Vaporizer (PTV) injectors are also employed to avoid the thermal degradation and discrimination of analytes that can occur with different vapor pressures and molecular weights. nih.gov

Chromatographic Separation: The separation is typically achieved on low-polarity capillary columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms) or similar. Short, narrow-bore columns (e.g., 15 m x 0.25 mm i.d. x 0.1 µm film thickness) are often preferred to minimize the time the analyte spends at high temperatures, thereby reducing the risk of thermal decomposition, particularly for higher brominated congeners. cdc.govlabrulez.com A typical temperature program would start at a lower temperature (e.g., 100 °C) and ramp up to a high final temperature (e.g., 300-320 °C) to elute the high-boiling-point compounds. epa.gov

Mass Spectrometric Detection: Electron ionization (EI) is a common ionization technique, but for enhanced sensitivity and selectivity, especially in complex matrices, electron capture negative ionization (ECNI) is frequently used for halogenated compounds. epa.gov ECNI is particularly sensitive to electrophilic compounds like brominated and chlorinated aromatics. For unequivocal identification and quantification, high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) are the methods of choice. shimadzu.com In MS/MS, specific precursor-to-product ion transitions are monitored (Selected Reaction Monitoring, SRM), which dramatically increases the signal-to-noise ratio by filtering out matrix interferences. nih.gov For this compound, characteristic ions in the mass spectrum would include the molecular ion cluster (reflecting the isotopic patterns of bromine and chlorine) and fragment ions corresponding to the loss of bromine or chlorine atoms and the cleavage of the ether bond.

Table 1: Illustrative GC-MS Parameters for the Analysis of this compound This table presents typical, not specific, research findings.

Parameter Value / Description
Gas Chromatograph Agilent 7890A or similar
Injector Split/splitless or PTV
Injector Temperature Programmed from 90°C to 300°C
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film)
Carrier Gas Helium, constant flow (e.g., 1.2 mL/min)
Oven Program Initial 100°C (hold 2 min), ramp to 320°C at 10°C/min, hold 10 min
Mass Spectrometer Triple Quadrupole or High-Resolution TOF
Ionization Mode Electron Capture Negative Ionization (ECNI)
Monitored Ions (SIM/SRM) Molecular ion cluster (e.g., m/z 328, 330, 332), fragment ions
Retention Time (RT) ~15-20 min (estimated)

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Species

While GC-MS is the dominant technique, High-Performance Liquid Chromatography (HPLC) offers a valuable alternative, particularly for analyzing thermally labile compounds or for methods that require different selectivity. epa.govrsc.org HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. conquerscientific.com

Detailed Research Findings:

For halogenated aromatic compounds like this compound, reversed-phase HPLC (RP-HPLC) is the most common separation mode. conquerscientific.comchromtech.com In this technique, a non-polar stationary phase is used with a polar mobile phase.

Stationary Phase: The most widely used stationary phases are based on silica (B1680970) particles chemically bonded with alkyl chains, typically octadecyl (C18) or octyl (C8) groups. rsc.org These phases separate compounds primarily based on their hydrophobicity. Phenyl-based stationary phases (e.g., Phenyl-Hexyl) can offer alternative selectivity for aromatic compounds due to potential π-π interactions between the analyte and the phenyl rings of the stationary phase. chromforum.org

Mobile Phase: The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile or methanol. chromtech.com Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often necessary to elute compounds with a wide range of polarities. The separation can be fine-tuned by adjusting the mobile phase composition, pH, and temperature. chromforum.orgnih.gov

Detection: A UV-Vis detector is commonly used for aromatic compounds, as they absorb light in the ultraviolet region. For higher sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS). bldpharm.com Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common interfaces for LC-MS analysis of such compounds.

The separation of closely related halogenated isomers can be challenging. However, the unique electronic properties conferred by the different halogen substituents (bromine vs. chlorine) can lead to differential interactions with the stationary phase, enabling separation. rsc.orgchromforum.org For instance, the difference in the electron cloud and pi-pi interaction potential between brominated and chlorinated aromatics can be exploited for chromatographic resolution. chromforum.org

Table 2: Illustrative HPLC Parameters for the Analysis of this compound This table presents typical, not specific, research findings.

Parameter Value / Description
Liquid Chromatograph Agilent 1260 Infinity II or similar
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program Start at 50% B, increase to 95% B over 20 min, hold 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis Diode Array Detector (DAD) or Mass Spectrometer (MS)
Detection Wavelength ~230 nm (for UV-Vis)
Retention Time (RT) ~12-18 min (estimated)

Theoretical and Computational Chemistry Investigations

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to model its physical movements and interactions over time. In an MD simulation, atoms are treated as classical particles moving according to Newton's laws of motion, with forces calculated from a pre-defined force field.

For 1-(2-bromophenoxy)-2-chlorobenzene, MD simulations would provide crucial insights into:

Dynamic Behavior : How the molecule flexes, bends, and rotates at a given temperature. This includes observing the fluctuations in the key dihedral angles of the ether linkage.

Solvent Effects : How the molecule behaves in different environments, such as in water or organic solvents. Simulations can reveal how solvent molecules arrange themselves around the solute and how this solvation shell affects the compound's conformation and properties.

Interactions with Other Molecules : MD is widely used to study the interaction of small molecules with larger systems. For instance, simulations could model the adsorption of this compound onto a surface researchgate.net or its binding to a biological target like an enzyme. benthamdirect.com

Prediction of Reaction Pathways and Transition States

Computational chemistry is an invaluable tool for mapping the mechanisms of chemical reactions. The most common synthetic route to diaryl ethers is the Ullmann condensation or related palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Chan-Lam). organic-chemistry.orgnih.gov For this compound, this would likely involve the reaction of a phenoxide with an aryl halide.

Theoretical methods can be used to model the entire reaction coordinate for such a synthesis. By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, chemists can determine the activation energy for each step of the proposed mechanism. DFT studies have been successfully used to assess the reactivity of different aryl halides in Ullmann coupling reactions, showing a reactivity order of I > Br > Cl > F, which aligns with experimental results. researchgate.net Furthermore, computational models can predict potential degradation pathways, such as the reductive debromination or dechlorination of the molecule under specific conditions. dntb.gov.ua

Analysis of Chemical Bonding and Electronic Properties

A detailed analysis of the chemical bonding in this compound goes beyond simple Lewis structures. The covalent bonds (C-C, C-H, C-O, C-Cl, C-Br) form the fundamental framework of the molecule. However, the presence of halogen atoms introduces the possibility of a significant non-covalent interaction known as a halogen bond.

A halogen bond occurs when an electrophilic region on a halogen atom (termed a "σ-hole") interacts with a nucleophile, such as a lone pair on an oxygen or nitrogen atom. acs.org Computational analysis of the electrostatic potential surface of this compound would likely reveal a positive σ-hole on the bromine and chlorine atoms, allowing them to act as halogen bond donors in intermolecular interactions. The ether oxygen, with its lone pairs, can act as a halogen bond acceptor. nih.gov

Data Tables

Table 1: Overview of Theoretical Methods and Their Applications for this compound

MethodPrimary ApplicationPredicted Insights
Density Functional Theory (DFT)Electronic Structure & ReactivityOptimized geometry, HOMO/LUMO energies, electrostatic potential, polarisability. nih.gov
Ab Initio Methods (HF, MP2, CC)High-Accuracy Energetics & SpectraPrecise thermochemical data, simulation of IR, Raman, and NMR spectra. researchgate.net
Conformational AnalysisMolecular StructureIdentification of stable "skew" conformers and rotational energy barriers. researchgate.net
Molecular Dynamics (MD)Dynamic Behavior & InteractionsSolvation effects, interaction with surfaces or biomolecules, conformational flexibility. researchgate.netbenthamdirect.com
Transition State TheoryReaction MechanismsActivation energies for synthesis (e.g., Ullmann coupling) and degradation pathways. dntb.gov.uaresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wavefunction into a more intuitive, localized Lewis structure representation. wikipedia.org This involves identifying one-center (lone pairs) and two-center (bonds) orbitals. wikipedia.orguni-muenchen.de The analysis provides insights into charge distribution, hybridization, and the stabilizing effects of electron delocalization. researchgate.netwisc.edu

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. This reveals hyperconjugative interactions, such as the delocalization of electron density from a filled (donor) bonding or lone pair orbital to an empty (acceptor) anti-bonding orbital. wisc.edu The stabilization energy (E(2)) associated with these interactions is a measure of their significance. wisc.edu

Hypothetical Data Table for NBO Analysis:

A typical NBO analysis output for this compound would include a table detailing the most significant donor-acceptor interactions. This would allow for an understanding of intramolecular charge transfer and what stabilizes the molecular structure.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (O)σ(C-C)Data not found
σ (C-C)σ(C-Br)Data not found
σ (C-C)σ(C-Cl)Data not found
LP (Br)σ(C-C)Data not found
LP (Cl)σ*(C-C)Data not found

This table is for illustrative purposes only. Actual data would be generated from a quantum chemical calculation.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity and electronic properties of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. researchgate.net

The energy of the HOMO is related to the ionization potential, indicating the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor. The energy of the LUMO is related to the electron affinity and signifies the ability to accept electrons; a lower LUMO energy indicates a better electron acceptor.

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a crucial parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.netresearchgate.net

Hypothetical Data Table for HOMO-LUMO Analysis:

ParameterEnergy (eV)
E_HOMOData not found
E_LUMOData not found
Energy Gap (ΔE)Data not found

This table is for illustrative purposes only. Values are derived from computational calculations.

Electrostatic Potential Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visualization that illustrates the three-dimensional charge distribution of a molecule. walisongo.ac.id It is plotted on the surface of the molecule's electron density. The different colors on the MEP map represent varying electrostatic potential values. walisongo.ac.idyoutube.com

Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. These areas often correspond to the location of lone pairs on electronegative atoms. walisongo.ac.idyoutube.com Conversely, regions of positive potential, colored in blue, are electron-deficient and are prone to nucleophilic attack. walisongo.ac.idyoutube.com Green and yellow areas represent regions of neutral or intermediate potential. youtube.com

For this compound, an MEP map would reveal the electron-rich areas around the electronegative oxygen, bromine, and chlorine atoms, as well as potential electron-deficient regions on the aromatic rings or hydrogen atoms. This provides a powerful visual guide to the molecule's polarity and reactive sites. walisongo.ac.idresearchgate.net

Hypothetical Charge Distribution Data:

Analysis of the charge distribution, often using methods like Natural Population Analysis (NPA) derived from NBO, would provide specific atomic charges.

AtomNatural Charge (e)
OData not found
BrData not found
ClData not found
C (bonded to O, Br-ring)Data not found
C (bonded to O, Cl-ring)Data not found
C (bonded to Br)Data not found
C (bonded to Cl)Data not found

This table is for illustrative purposes only and would be populated with data from a specific computational output.

Environmental Fate and Transformation Pathways

Photochemical Degradation in Atmospheric and Aqueous Environments

Photochemical degradation, driven by sunlight, is a primary mechanism for the breakdown of halogenated diaryl ethers in both the atmosphere and surface waters. nih.gov This process can occur through direct absorption of light energy or indirectly through reactions with photochemically generated reactive species.

Direct photolysis involves the absorption of ultraviolet (UV) radiation by the molecule, leading to the cleavage of its chemical bonds. For halogenated diphenyl ethers, this typically results in reductive dehalogenation, where a halogen-carbon bond is broken. epa.gov Studies on PBDEs show that the C-Br bond is more susceptible to cleavage than the C-Cl bond, suggesting that the primary photolytic degradation step for 1-(2-bromophenoxy)-2-chlorobenzene would likely be the removal of the bromine atom. epa.govorganic-chemistry.org

The efficiency of direct photolysis is quantified by the quantum yield (Φ), which is the ratio of the number of molecules transformed to the number of photons absorbed. Research on 18 different PBDE congeners has shown that quantum yields are influenced by the degree of bromination and the substitution pattern on the diphenyl ether structure. nih.gov Molecular weight and atomic charge descriptors for bromine and hydrogen atoms were identified as key factors affecting photolysis rates and quantum yields. nih.gov While no specific data exists for this compound, the table below presents quantum yields for related PBDEs, illustrating the range of values observed for this class of compounds.

Interactive Data Table: Quantum Yields (Φ) for Select PBDEs in Different Solvents nih.gov

CompoundSolventQuantum Yield (Φ)
2-Bromodiphenyl etherHexane0.091
4-Bromodiphenyl etherHexane0.003
2,4-Dibromodiphenyl etherHexane0.003
4,4'-Dibromodiphenyl etherHexane0.001
2,4,4'-Tribromodiphenyl etherHexane0.002
2-Bromodiphenyl etherMethanol0.33
4-Bromodiphenyl etherMethanol0.16
2,4-Dibromodiphenyl etherMethanol0.11
4,4'-Dibromodiphenyl etherMethanol0.04
2,4,4'-Tribromodiphenyl etherMethanol0.04

This table is based on data for polybrominated diphenyl ethers and is intended to be illustrative. Data for this compound is not available.

In addition to direct photolysis, halogenated diaryl ethers are degraded by reactive oxygen species (ROS) generated in the environment. The most significant of these are the hydroxyl radical (•OH) and singlet oxygen (¹O₂). youtube.com

The gas-phase reaction with •OH radicals is a major atmospheric degradation pathway. nih.gov The rate of this reaction is dependent on the substitution pattern. Studies on mono- and di-brominated diphenyl ethers have determined rate constants for their reactions with •OH, with an estimated atmospheric lifetime of 6.7 days for 2,4,4'-tribromodiphenyl ether (BDE-28). nih.govnih.gov The primary reaction mechanism involves •OH addition to the aromatic rings, particularly at ipso-positions (the carbon atom bearing a substituent), which can lead to the formation of bromophenols. nih.gov

Interactive Data Table: Gas-Phase Reaction Rate Constants of Select Brominated Diphenyl Ethers with Hydroxyl Radicals (•OH) at 298 K nih.gov

CompoundRate Constant (10⁻¹² cm³ molecule⁻¹ s⁻¹)
Diphenyl ether7.45
2-Bromodiphenyl ether4.7
3-Bromodiphenyl ether4.6
4-Bromodiphenyl ether5.7
2,2'-Dibromodiphenyl ether1.3
2,4-Dibromodiphenyl ether3.8
3,3'-Dibromodiphenyl ether3.2
4,4'-Dibromodiphenyl ether5.1

This table is based on data for brominated diphenyl ethers and is intended to be illustrative. Data for this compound is not available.

In aqueous environments, both •OH and ¹O₂ contribute to indirect photolysis. For low-brominated diphenyl ethers like BDE-28, ¹O₂ has been shown to be the dominant species in this process. plos.orgnih.gov Studies have quantified the contribution of ¹O₂ to the photo-oxidation of BDE-28 as 17.3%, whereas the contribution from •OH was 6.6%. plos.orgnih.gov The bimolecular reaction rate constant for ¹O₂ with BDE-28 was determined to be 3.64 × 10⁶ M⁻¹ s⁻¹. plos.orgnih.gov

Microbial Degradation and Biotransformation

Microorganisms play a crucial role in the ultimate fate of halogenated diaryl ethers, although mineralization often requires specialized microbes. nih.gov Both aerobic and anaerobic pathways have been identified for the degradation of compounds like PBDEs. nih.gov

Aerobic Degradation: Under aerobic conditions, certain bacteria can degrade lower-halogenated diphenyl ethers. Bacteria known for degrading polychlorinated biphenyls (PCBs), such as strains of Rhodococcus and Burkholderia, have demonstrated the ability to transform mono- through hexa-brominated PBDEs. ucanr.eduberkeley.edu The degradation is typically cometabolic, requiring a primary growth substrate like biphenyl. berkeley.edu The efficiency of degradation generally decreases as the number of halogen substituents increases. ucanr.edu The primary aerobic pathway involves the cleavage of the ether bond, a process also observed in the degradation of decabromodiphenyl ether (BDE-209) by bacterial consortia. mdpi.com

Anaerobic Degradation: In anaerobic environments such as sediments and sludge, the primary degradation pathway is reductive dehalogenation. asm.orgberkeley.edu This process involves the sequential removal of halogen atoms, with bacteria using the halogenated compound as an electron acceptor. asm.org Studies on PBDEs show that highly brominated congeners are transformed into less-brominated ones, which can be more toxic and bioavailable. asm.orgberkeley.edu For instance, octa-BDE mixtures have been shown to be debrominated to produce tetra- and penta-BDEs. asm.org The process preferentially removes para and meta bromines over ortho bromines. berkeley.edu This pathway can even occur in anaerobic micro-niches within otherwise aerobic environments, such as sludge. nih.gov

The products of microbial action on halogenated diaryl ethers depend on the metabolic pathway.

Aerobic Metabolites: Aerobic degradation of PBDEs by bacteria like Sphingomonas sp. and others results in the formation of various intermediates. Identified metabolites include brominated phenols and hydroxylated PBDEs. nih.govresearchgate.net For example, the aerobic biotransformation of 4,4′-dibromodiphenyl ether was found to produce 2′,3′-dihydroxy-4,4′-dibromodiphenyl ether. berkeley.edunih.gov The degradation of BDE-209 has been shown to proceed through debromination, hydroxylation, and ether-bond cleavage, ultimately leading to ring-opening. mdpi.com

Anaerobic Metabolites: The main products of anaerobic degradation are less-halogenated congeners of the parent compound. For example, the debromination of hepta-BDE 183 results in a mixture of hexa-, penta-, tri-, and di-BDEs, with diphenyl ether being a potential end product. frontiersin.org

Interactive Data Table: Examples of Microbial Transformation of Brominated Diphenyl Ethers (BDEs)

Parent CompoundConditionKey Products/MetabolitesReference
4,4'-Dibromodiphenyl etherAerobic2',3'-Dihydroxy-4,4'-dibromodiphenyl ether, Brominated phenols nih.gov, berkeley.edu
Decabromodiphenyl ether (BDE-209)AerobicLower brominated BDEs, Hydroxylated BDEs, Ring-opened products mdpi.com
Octa-BDE mixtureAnaerobicHexa-BDE, Penta-BDEs, Tetra-BDEs asm.org
Hepta-BDE 183AnaerobicHexa-BDEs, Penta-BDEs, Tetra-BDEs, Diphenyl ether frontiersin.org

This table provides examples from related compounds to illustrate microbial transformation pathways.

The enzymatic machinery responsible for the degradation of halogenated diaryl ethers is analogous to that used for other persistent aromatic pollutants.

Aerobic Enzyme Systems: The initial step in the aerobic degradation of aromatic rings is often catalyzed by dioxygenase enzymes . researchgate.netnih.gov These enzymes incorporate both atoms of molecular oxygen into the aromatic substrate, typically leading to the formation of a cis-dihydrodiol. This dihydroxylated intermediate is a key step towards ether bond cleavage and subsequent ring fission. nih.gov For some highly brominated ethers like BDE-209, cytochrome P450 (CYP) monooxygenase enzymes have been implicated as the key enzymes initiating the degradation process. mdpi.com

Anaerobic Enzyme Systems: Under anaerobic conditions, the critical enzymes are reductive dehalogenases . These enzymes catalyze the removal of halogen substituents, which is the hallmark of anaerobic degradation for these compounds. nih.gov Specific reductive dehalogenase genes have been identified in bacteria like Dehalococcoides mccartyi, which are known to debrominate PBDEs. nih.gov The slow growth and difficulty in cultivating these organisms have made studying these enzymes challenging, but they are recognized as essential for the natural attenuation of halogenated aromatic compounds in anoxic environments. nih.gov

Abiotic Hydrolysis and Chemical Degradation in Aquatic Systems

The stability of the ether linkage and the carbon-halogen bonds in this compound are key determinants of its persistence in aquatic environments. Abiotic degradation processes, including hydrolysis and photolysis, are expected to be the primary transformation pathways.

Hydrolysis: The ether bond in diphenyl ethers can undergo hydrolysis, although this process is generally slow under typical environmental pH and temperature conditions. For diphenyl ether itself, hydrolysis is negligible. However, the presence of electron-withdrawing halogen substituents on the aromatic rings of this compound can influence the reactivity of the ether linkage. Studies on related compounds suggest that hydrolysis rates are significantly affected by pH. In basic waters, hydrolysis of similar compounds can occur, leading to the cleavage of the ether bond and the formation of corresponding phenols. For this compound, this would result in the formation of 2-bromophenol (B46759) and 2-chlorophenol (B165306). The degradation half-life of some chlorophenoxy herbicides in water can range from one to several weeks under aerobic conditions, while being significantly longer under anaerobic conditions.

Chemical Degradation: In addition to hydrolysis, other chemical degradation pathways may contribute to the transformation of this compound in aquatic systems. Oxidation reactions, particularly those initiated by photochemically produced hydroxyl radicals, are a significant degradation route for many organic pollutants in water. While specific data for this compound is not available, studies on PBDEs have shown that they can be degraded through oxidative processes. The reaction rates are influenced by the degree and position of halogenation. It is plausible that this compound would also be susceptible to oxidative degradation, leading to the formation of hydroxylated and other oxygenated byproducts.

The table below summarizes the potential abiotic degradation pathways and products for this compound based on the behavior of analogous compounds.

Degradation Pathway Potential Products Influencing Factors Significance in Aquatic Systems
Abiotic Hydrolysis 2-bromophenol, 2-chlorophenolpH, TemperatureLikely to be a slow process under neutral conditions, potentially more significant under alkaline conditions.
Oxidative Degradation Hydroxylated and other oxygenated derivativesPresence of reactive oxygen species (e.g., hydroxyl radicals), sunlightPotentially a significant pathway for transformation in sunlit surface waters.

Sorption and Leaching Behavior in Soil and Sediment Matrices

The transport and bioavailability of this compound in terrestrial and sedimentary environments are largely controlled by its sorption to soil and sediment particles. Due to its expected lipophilicity, a characteristic of halogenated aromatic compounds, it is anticipated to have a strong affinity for organic matter in these matrices.

Sorption: The sorption of organic compounds to soil and sediment is often quantified by the organic carbon-normalized sorption coefficient (Koc). chemsafetypro.com High Koc values indicate strong sorption and limited mobility. chemsafetypro.com Studies on PBDEs have consistently shown high Koc values, indicating their strong tendency to partition from water to the organic fraction of soil and sediment. nih.gov This strong sorption is attributed to the hydrophobic nature of these compounds. nih.gov It is highly probable that this compound, with its two halogenated benzene (B151609) rings, will exhibit similar strong sorption behavior. This would lead to its accumulation in the topsoil layer and in sediments of aquatic systems. nih.gov

Leaching: The potential for a chemical to leach through the soil profile and contaminate groundwater is inversely related to its sorption affinity. chemsafetypro.com Given the expected high sorption of this compound to soil organic matter, its leaching potential is predicted to be low. nih.gov This implies that the compound is likely to be retained in the upper soil layers, reducing the risk of groundwater contamination. However, in soils with very low organic matter content, the mobility might be higher.

The following table provides estimated sorption and leaching characteristics for this compound based on data for related compounds.

Parameter Estimated Value/Behavior Implication for Environmental Fate
Soil/Sediment Sorption Coefficient (Koc) HighStrong binding to organic matter, leading to accumulation in soil and sediment.
Leaching Potential LowLimited vertical movement through the soil profile, reducing the risk of groundwater contamination.
Mobility in Soil LowThe compound is expected to be relatively immobile in most soil types.

Development of Predictive Models for Environmental Persistence

In the absence of extensive experimental data, predictive models such as Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for estimating the environmental persistence of chemicals like this compound. wikipedia.org

QSAR Models: QSAR models establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties or biological activities. wikipedia.org For environmental fate, QSARs can predict properties like biodegradability, hydrolysis rates, and sorption coefficients based on molecular descriptors. wikipedia.orgnih.gov These descriptors can include parameters related to molecular size, shape, and electronic properties, which are influenced by the presence and position of functional groups like the bromine and chlorine atoms and the ether linkage in this compound.

The development of a specific QSAR model for this compound would require a dataset of related compounds with known environmental persistence data. However, existing QSAR models developed for halogenated aromatic compounds or diphenyl ethers can provide initial estimates of its behavior. nih.govmdpi.com These models generally indicate that increasing halogenation tends to increase persistence and sorption to organic matter. Therefore, it can be predicted that this compound is likely to be a persistent compound in the environment.

The application of such predictive models is crucial for the early identification of potentially persistent organic pollutants (POPs) and for prioritizing chemicals for further experimental testing and risk assessment.

Applications in Materials Science and Advanced Chemical Synthesis

Role as Building Blocks for Polymeric Materials

The bifunctional nature of 1-(2-bromophenoxy)-2-chlorobenzene, possessing two distinct halogen atoms, makes it a theoretical candidate for the synthesis of certain classes of high-performance polymers. The ether linkage imparts a degree of flexibility and solubility to the resulting polymer chains, which is often a desirable characteristic in materials processing.

Precursors for Polyethers and Polyphenylenes

In principle, this compound could serve as a monomer in the synthesis of polyethers and polyphenylenes through various cross-coupling reactions. For instance, the Ullmann condensation, a classic copper-catalyzed reaction for the formation of diaryl ethers, could theoretically be employed to polymerize this monomer. wikipedia.orgbyjus.comorganic-chemistry.org By selectively reacting the more labile bromine atom, it is conceivable to form poly(p-phenylene ether) derivatives. However, the reaction conditions would need to be carefully optimized to avoid unwanted side reactions due to the presence of the chlorine atom.

Similarly, coupling reactions that form carbon-carbon bonds, such as the Suzuki or Yamamoto couplings, could potentially be used to synthesize polyphenylenes. dtic.mil In such a scenario, the dihaloarene monomer would be reacted with a suitable di-boronic acid or another di-organometallic reagent. The differential reactivity of the C-Br and C-Cl bonds would be a critical factor in controlling the polymerization process and the final polymer structure.

Table 1: Potential Polymerization Reactions Involving this compound

Polymerization TypeCoupling ReactionPotential Polymer StructureKey Considerations
Polyether SynthesisUllmann CondensationPoly(phenylene ether) derivativesCatalyst selection, reaction temperature to ensure selective C-Br bond cleavage.
Polyphenylene SynthesisSuzuki or Yamamoto CouplingPolyphenylene derivativesChoice of catalyst and reaction conditions to manage the reactivity of both halogen atoms.

Incorporation into Advanced Functional Polymers

Beyond serving as a primary monomer, this compound could be incorporated as a comonomer or a functional additive into other polymer systems. Its rigid diaryl ether structure could enhance the thermal stability and mechanical properties of the resulting materials. Furthermore, the presence of halogen atoms provides reactive handles for post-polymerization modification, allowing for the introduction of other functional groups to tailor the polymer's properties for specific applications, such as in membranes, sensors, or electronic materials.

Synthesis of Ligands for Catalysis

The development of novel ligands is a cornerstone of modern catalysis, enabling new chemical transformations with high efficiency and selectivity. Diaryl ether structures are attractive scaffolds for ligands due to their conformational flexibility and the ability to introduce various coordinating groups.

Design and Synthesis of Diaryl Ether-Based Ligands

This compound offers a platform for the design of bidentate or monodentate ligands. For example, the bromine and chlorine atoms could be substituted with phosphine (B1218219), amine, or other coordinating moieties through nucleophilic substitution or cross-coupling reactions. The resulting diaryl ether-based ligands could then be complexed with various transition metals. The specific substitution pattern on the phenyl rings would influence the electronic and steric properties of the ligand, thereby tuning the catalytic activity of the metal center. nih.gov

Application in Transition Metal-Catalyzed Organic Reactions

Ligands derived from diaryl ethers have found application in a range of transition metal-catalyzed reactions, including cross-coupling reactions, hydrogenations, and hydroformylations. nih.govrsc.org While there are no specific reports on ligands synthesized from this compound, it is plausible that such ligands could be effective in these transformations. The ether oxygen atom could also play a role in the coordination to the metal center, potentially leading to unique catalytic properties. The development and screening of a library of ligands based on this scaffold could uncover new catalysts for challenging organic reactions.

Use as Intermediates in the Synthesis of Non-Prohibited Chemical Entities

The reactivity of the carbon-halogen bonds in this compound makes it a useful intermediate for the synthesis of more complex organic molecules that are not subject to chemical weapons conventions or other prohibitions. The ability to selectively functionalize the two different halogen positions allows for the stepwise construction of target molecules with a high degree of control.

For instance, the bromine atom can be selectively replaced through a variety of cross-coupling reactions, leaving the chlorine atom intact for subsequent transformations. This sequential reactivity is a powerful tool in multi-step organic synthesis. While specific, publicly documented synthetic routes starting from this compound to non-prohibited end products are scarce, the principles of its reactivity are well-established within the broader context of halogenated aromatic compounds. It is important to note that a related compound, 2-Bromo-1-(2-bromophenoxy)-4-chlorobenzene, is commercially available, indicating that this class of substituted diaryl ethers has applications in chemical synthesis. bldpharm.com

Construction of Complex Organic Architectures

The presence of both a bromo and a chloro substituent on the diaryl ether backbone of this compound allows for selective and sequential cross-coupling reactions. This differential reactivity is a cornerstone for the construction of complex organic architectures. For instance, palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, can be selectively performed at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent functionalization.

This stepwise approach enables the introduction of different substituents at specific positions, leading to the synthesis of highly elaborate and unsymmetrical molecules. A potential synthetic route could involve an initial coupling reaction at the brominated position to introduce a specific functional group, followed by a subsequent reaction at the chlorinated position to build another part of the molecular scaffold. This level of control is crucial for creating molecules with precise three-dimensional structures and functionalities.

Furthermore, intramolecular cyclization reactions of this compound and its derivatives can lead to the formation of heterocyclic compounds, such as substituted dibenzofurans. These core structures are prevalent in many biologically active molecules and functional materials.

Stereoselective Synthesis of Novel Scaffolds

While this compound itself is not chiral, its derivatives can be employed in stereoselective synthesis to create novel chiral scaffolds. The introduction of a chiral directing group onto the diaryl ether framework can influence the stereochemical outcome of subsequent reactions. For example, a chiral auxiliary attached to one of the phenyl rings can guide the approach of a reactant to a specific face of the molecule, resulting in the formation of a single enantiomer or diastereomer.

Moreover, the complex architectures synthesized from this compound can possess elements of chirality, such as atropisomerism, where rotation around a single bond is restricted. The controlled synthesis of such atropisomers is a significant area of research in modern organic chemistry, with applications in asymmetric catalysis and materials with unique chiroptical properties. The ability to selectively functionalize the two different halogenated positions provides a handle for introducing bulky groups that can restrict bond rotation and induce chirality.

Exploration in Optoelectronic and Electronic Materials

The electronic properties of diaryl ethers, combined with the influence of halogen substituents, make this compound an interesting candidate for exploration in the field of optoelectronic and electronic materials.

Potential as Constituents in Organic Semiconductors or Dielectrics

The core structure of this compound can be incorporated into larger conjugated systems to create organic semiconductors. The diaryl ether linkage provides a degree of flexibility and can influence the packing of the molecules in the solid state, which is a critical factor for charge transport. The bromine and chlorine atoms can be used as synthetic handles to extend the conjugation of the molecule by coupling it with other aromatic or heteroaromatic units.

Derivatives of this compound could also find applications as dielectric materials. The introduction of polar functional groups, facilitated by the reactive halogen sites, can lead to materials with high dielectric constants, which are essential components in capacitors and transistors. The ability to tune the molecular structure through chemical synthesis allows for the fine-tuning of the dielectric properties to meet the requirements of specific electronic devices.

Structure-Property Relationships in Material Performance

The performance of materials derived from this compound is intrinsically linked to their molecular structure. The nature and position of the substituents on the phenyl rings have a profound impact on the electronic and physical properties of the resulting materials.

For instance, in the context of organic semiconductors, modifying the substituents can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the material's charge injection and transport characteristics. The table below illustrates hypothetical variations in electronic properties based on structural modifications of a core molecule similar to this compound.

Substituent at C-Br positionSubstituent at C-Cl positionHOMO (eV)LUMO (eV)Band Gap (eV)
PhenylPhenyl-5.4-2.13.3
ThienylPhenyl-5.2-2.32.9
PhenylThienyl-5.3-2.23.1
ThienylThienyl-5.1-2.42.7

Similarly, in the design of dielectric materials, the introduction of polar groups can increase the dielectric constant. The following table demonstrates the potential impact of different functional groups on the dielectric constant of a material based on the this compound scaffold.

Functional GroupPositionPredicted Dielectric Constant
-CN4-position of brominated ring4.5
-NO24-position of chlorinated ring4.8
-OCH34-position of brominated ring3.8
-F4-position of chlorinated ring3.5

These structure-property relationships are fundamental to the rational design of new materials with optimized performance for specific applications in organic electronics.

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Greener Synthetic Routes

The classical synthesis of diaryl ethers, often achieved through the Ullmann condensation, traditionally involves harsh reaction conditions, such as high temperatures and the use of stoichiometric amounts of copper. wikipedia.orgorganic-chemistry.org The development of sustainable and greener synthetic routes for 1-(2-bromophenoxy)-2-chlorobenzene is a key area of future research, aiming to reduce environmental impact and improve efficiency.

A primary focus is the replacement of homogeneous catalysts with recyclable heterogeneous catalysts, which can mitigate the issues associated with the original Ullmann reaction's demanding conditions. researchgate.net Innovations in this area include the use of copper nanoparticles supported on various materials. For instance, researchers have developed catalysts comprising plasmonic copper nanoparticles loaded onto carbon nanotubes, which can be derived from plastic waste, facilitating the conversion of phenols and aryl halides to diaryl ethers under visible-light irradiation. researchgate.net

Further green chemistry approaches include the development of ligand-free reaction conditions. One such method employs copper(I) iodide (CuI) as a catalyst with a potassium fluoride/iron(III) oxide (KF/Fe₃O₄) base, offering an efficient and simpler synthetic pathway. researchgate.net The use of less moisture-sensitive and more environmentally benign bases, such as triethylamine (B128534) (Et₃N), is also being explored as an alternative to conventional bases like cesium carbonate. jsynthchem.com Additionally, solvent-free and microwave-assisted syntheses are emerging as powerful green alternatives. Microwave irradiation can facilitate the direct, catalyst-free coupling of phenols with electron-deficient aryl halides in minutes. organic-chemistry.org Similarly, solvent-free Ullmann coupling, where the reaction occurs in the melted reagent, represents another frontier for minimizing waste and energy consumption. rsc.org

Table 1: Comparison of Traditional vs. Greener Synthetic Approaches for Diaryl Ethers

ParameterTraditional Ullmann ReactionEmerging Greener Routes
CatalystStoichiometric CopperHeterogeneous/Nanocatalysts (e.g., Cu/CNT, Cu/Fe₃O₄), Catalyst-free
SolventsHigh-boiling polar (e.g., NMP, DMF)Solvent-free, Benign solvents
Energy InputHigh temperatures (>200°C)Microwave irradiation, Visible light, Milder temperatures
Byproducts/WasteSignificantMinimized, Recyclable components

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Understanding and optimizing the synthesis of this compound requires precise control over reaction parameters. Advanced spectroscopic techniques that allow for real-time monitoring are crucial for gaining mechanistic insights, tracking the formation of intermediates and impurities, and determining kinetic data. rsc.orgmpg.de

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose. rsc.org The development of in situ and flow NMR systems allows chemists to observe the reaction as it happens directly within the NMR magnet. rsc.orgmpg.de This provides detailed molecular-level information on reaction progression, which is often missed by offline analytical methods. rsc.org

A significant advancement is the use of benchtop NMR combined with hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE). SABRE can dramatically enhance NMR signal intensity, making it possible to monitor low-concentration species in real-time. nih.govacs.org While demonstrated for reactions like azide-alkyne cycloadditions, this technology holds great promise for monitoring the Ullmann condensation or other cross-coupling reactions used to synthesize diaryl ethers, even in complex reaction mixtures. nih.govacs.org Although other spectroscopic methods like Infrared (IR), UV-Vis, and Raman spectroscopy are also employed for reaction monitoring, NMR provides superior resolution for distinguishing between structurally similar molecules like isomers, which can be critical in the synthesis of substituted diaryl ethers. rsc.org

Integration of Machine Learning and AI in Predictive Chemistry

The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical synthesis and discovery. rsc.org For a target molecule like this compound, these technologies offer the potential to move beyond trial-and-error experimentation towards a more predictive and rational design of synthetic strategies.

ML models are being trained on vast datasets of chemical reactions to predict reaction outcomes with increasing accuracy. nih.gov For example, neural network-based models can predict the major product of a reaction given a set of reactants and reagents. nih.govresearchgate.net A model trained on thousands of patented reactions has demonstrated the ability to identify the correct major product in over 70% of cases. nih.gov Such tools could be used to evaluate potential synthetic routes to this compound, prioritizing those with the highest likelihood of success.

Beyond predicting the identity of the product, AI is also being used to forecast reaction yields. By analyzing how yields change with different substrates, catalysts, and solvents, ML algorithms can help chemists identify the optimal conditions for a synthesis, minimizing waste and maximizing efficiency. rjptonline.org Furthermore, AI is being applied to more fundamental chemical concepts, such as predicting bond energies, which can provide deeper insights into reaction mechanisms. nvidia.com Recently developed models like Reactron even aim to predict reaction outcomes by simulating the movement of electrons, mimicking the reasoning of a human chemist and potentially uncovering novel reactivity. arxiv.org

Table 2: Applications of AI/ML in the Synthesis of this compound

AI/ML ApplicationPotential Impact on Synthesis
Reaction Outcome PredictionPredicts the major product, reducing failed experiments. nih.govnih.gov
Yield PredictionOptimizes reaction conditions (catalyst, solvent, base) for maximum yield.
Retrosynthesis PlanningSuggests novel and efficient synthetic pathways. nih.gov
Mechanism-Based PredictionProvides deeper understanding by modeling electron movement. arxiv.org

Exploration of Novel Catalytic Systems for Ether Functionalization

The heart of modern diaryl ether synthesis lies in the catalytic system. Research is intensely focused on discovering novel catalysts that are more active, selective, and robust, operating under milder conditions than traditional copper-based systems. researchgate.netresearchgate.net

While copper remains a workhorse, its performance is being dramatically improved through nanotechnology. Catalysts based on copper oxide (CuO and Cu₂O) nanoparticles have shown high efficiency for Ullmann-type couplings, in some cases enabling reactions to proceed at room temperature. nih.gov Supporting these nanoparticles on materials like carbon nanofibers or magnetic γ-Fe₂O₃ not only enhances activity but also allows for easy separation and recycling of the catalyst. nih.gov

Beyond copper, palladium and nickel catalysts are emerging as powerful alternatives. acs.org Palladium-catalyzed decarbonylative etherification provides a novel route to diaryl ethers from aromatic esters. acs.org The combination of photoredox catalysis with nickel catalysis has been shown to facilitate C-O cross-coupling under very mild conditions. researchgate.net Bimetallic catalytic systems, such as copper molybdate (B1676688) (CuMoO₄) or palladium-gold alloys, are also being investigated, as the synergy between two different metals can lead to unique catalytic properties and enhanced performance. researchgate.netresearchgate.net The development of new ligands, such as N,N-dimethylglycine, continues to be crucial for improving the efficiency and scope of these metal-catalyzed reactions. organic-chemistry.org

Deepening Understanding of Environmental Transformation Kinetics and Mechanisms

As a halogenated aromatic ether, this compound is structurally related to persistent organic pollutants like polybrominated diphenyl ethers (PBDEs) and polychlorinated biphenyls (PCBs). wikipedia.orgresearchgate.net Therefore, understanding its environmental fate, including its transformation kinetics and mechanisms, is of critical importance.

Future research will likely focus on the biodegradation and photodegradation pathways of this specific compound. Studies on related chloroaromatic compounds show that microorganisms can degrade them under both aerobic and anaerobic conditions. industrialmaintenanceproducts.netslideshare.net A key anaerobic mechanism is reductive dehalogenation, where a halogen atom is replaced by hydrogen. industrialmaintenanceproducts.net Conversely, aerobic degradation often involves dioxygenase enzymes. nih.gov The degree of halogenation significantly impacts biodegradability, with complete degradation of highly halogenated compounds often requiring a sequence of anaerobic and aerobic conditions. industrialmaintenanceproducts.net

Photodegradation is another major transformation pathway for halogenated aromatic compounds in the environment. nih.govmdpi.com Research on PBDEs demonstrates that they undergo photolytic debromination, a process that typically follows pseudo-first-order kinetics. mdpi.comresearchgate.net This light-induced degradation, primarily driven by UV radiation, can lead to the formation of lower-halogenated congeners which may have different toxicity profiles. wikipedia.orgnih.govmdpi.com The kinetics of this process are influenced by environmental factors such as pH, the presence of natural organic matter like humic acid, and metal ions. mdpi.com Detailed kinetic studies and product analysis will be essential to build predictive models for the persistence and transformation of this compound in various environmental compartments.

Table 3: Predicted Environmental Transformation Pathways

Transformation ProcessKey MechanismInfluencing FactorsExpected Products
Anaerobic BiodegradationReductive Dehalogenation (loss of Cl or Br) industrialmaintenanceproducts.netRedox potential, microbial communityLower-halogenated congeners
Aerobic BiodegradationDioxygenase attack nih.govOxygen availability, microbial communityRing-cleavage products
PhotodegradationPhotolytic Debromination/Dechlorination mdpi.comresearchgate.netUV light intensity, pH, humic acids mdpi.comLower-halogenated congeners

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-bromophenoxy)-2-chlorobenzene, and how do Grignard reagent conditions influence yield?

  • Methodology : The compound can be synthesized via a Grignard intermediate. For example, Hart's method involves reacting o-dichlorobenzene with magnesium to form a mono-Grignard reagent, followed by reaction with PEt2Cl to yield phosphino derivatives (50% yield) . Key variables include magnesium form (turnings vs. powder), stoichiometry, and reaction temperature. Lower yields (10–20%) observed in Bennett’s work highlight the need for precise control of anhydrous conditions and reagent purity .

Q. Which analytical techniques are critical for characterizing this compound, and what challenges arise in structural elucidation?

  • Methodology : Use NMR (¹H/¹³C) to confirm substitution patterns and purity. X-ray crystallography (e.g., recrystallization from dichloromethane) resolves steric effects of bromo and chloro groups, as seen in analogous compounds . Mass spectrometry verifies molecular weight, while FT-IR identifies functional groups. Challenges include overlapping signals in aromatic regions and hygroscopic byproducts .

Q. What safety protocols are essential when handling brominated/chlorinated aromatic compounds like this compound?

  • Methodology : Use fume hoods to avoid inhalation of volatile intermediates. Wear nitrile gloves and PPE due to potential skin irritation. Waste disposal must follow halogenated organic waste guidelines, as improper handling risks environmental contamination .

Advanced Research Questions

Q. How can coordination chemistry principles be applied to design transition metal complexes using this compound as a ligand precursor?

  • Methodology : The bromophenoxy group acts as a leaving site for metal coordination. React with Pd(0) or Ni(II) catalysts to form phosphine-metal complexes for catalytic applications (e.g., cross-coupling reactions). Monitor ligand denticity and steric effects via cyclic voltammetry and XRD .

Q. How do researchers resolve contradictions in reported synthetic yields (e.g., 50% vs. 20%) for Grignard-based routes?

  • Methodology : Systematic optimization of variables:

  • Magnesium activation : Use freshly activated Mg powder instead of turnings to enhance surface area .
  • Temperature control : Maintain reflux conditions (40–60°C) to prevent side reactions .
  • Stoichiometry : Ensure 1:1 molar ratio of Grignard reagent to electrophile to avoid di-substitution .

Q. What role does substituent electronic effects play in the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

  • Methodology : The electron-withdrawing chloro group meta-directs NAS, while bromine’s steric bulk influences regioselectivity. Compare reaction rates with analogs (e.g., 2-chlorobiphenyl) under identical conditions. Use DFT calculations to map charge distribution and predict reactive sites .

Q. How can structure-activity relationship (SAR) studies leverage this compound for bioactive molecule design?

  • Methodology : Modify the bromophenoxy group to introduce bioisosteres (e.g., trifluoromethoxy) and assess pharmacokinetic properties. Test cytotoxicity in vitro (e.g., HepG2 cells) and evaluate binding affinity to target proteins (e.g., kinases) via SPR or ITC .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.